2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline
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Overview
Description
2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a quinoxaline moiety, a pyridazine ring, and a hexahydropyrrolo[3,4-c]pyrrole structure, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline typically involves multiple steps, including cyclization, ring annulation, and functional group transformations. One common approach is to start with the preparation of the pyridazine ring, followed by the construction of the hexahydropyrrolo[3,4-c]pyrrole core, and finally, the attachment of the quinoxaline moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods allow for better control over reaction conditions and scalability. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce various reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biology, this compound is investigated for its potential bioactivity. Its heterocyclic structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infections, and inflammatory conditions .
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole and pyrazine ring structure and exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.
Pyridazine analogs: These compounds possess a pyridazine ring and are known for their diverse biological activities, including anticancer, antihypertensive, and herbicidal properties.
Uniqueness
What sets 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]quinoxaline apart is its unique combination of a quinoxaline moiety, a pyridazine ring, and a hexahydropyrrolo[3,4-c]pyrrole structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c1-13-6-7-19(24-23-13)25-9-14-11-26(12-15(14)10-25)20(27)18-8-21-16-4-2-3-5-17(16)22-18/h2-8,14-15H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETJEMZZAAGKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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